

The Taxinine Scaffold: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Taxinine

Cat. No.: B026179

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The **taxinine** scaffold, a core structure of a significant class of diterpenoids isolated from various species of the yew tree (*Taxus*), represents a critical area of study in medicinal chemistry and drug development. While often overshadowed by its illustrious relative, paclitaxel (Taxol®), the **taxinine** core serves as a versatile template for the synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the **taxinine** scaffold, its chemical properties, biological activities, and the experimental methodologies crucial for its investigation. The focus is on providing quantitative data, detailed experimental protocols, and clear visualizations of relevant biological and experimental pathways to aid researchers in this field.

Chemical and Physical Properties of Taxinine and its Analogs

The physicochemical properties of **taxinines** are crucial for their biological activity and pharmacokinetic profiles. These compounds are generally characterized by poor water solubility. A summary of key properties for **taxinine** is provided below.

Property	Value	Reference
Taxinine		
Molecular Formula	C ₃₅ H ₄₂ O ₉	[1]
Molecular Weight	606.7 g/mol	[1]
IUPAC Name	[(1R,2R,3R,5S,8R,9R,10R)-2,9,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.0 ^{3,8}]pentadec-11-enyl] (E)-3-phenylprop-2-enoate	[1]

Biological Activity of Taxinine Derivatives

While **taxinine** itself exhibits limited cytotoxic and multidrug resistance (MDR) reversal activity, its derivatives have shown significant potential as both anticancer agents and modulators of MDR.[2][3][4] The primary mechanism of action for many cytotoxic taxanes is the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis.[5][6]

Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC₅₀ values) of various taxane compounds, providing a context for the potential of modified **taxinine** scaffolds.

Compound	Cell Line	IC ₅₀ (nM)	Reference
Paclitaxel	Various human tumour cell lines	2.5 - 7.5	[7]
Docetaxel	Human ovarian cancer cell lines	0.8 - 1.7	[8]
Paclitaxel	SK-BR-3 (HER2+)	~10	[9]
Paclitaxel	MDA-MB-231 (triple negative)	~5	[9]
Paclitaxel	T-47D (luminal A)	~2	[9]

Multidrug Resistance (MDR) Reversal Activity

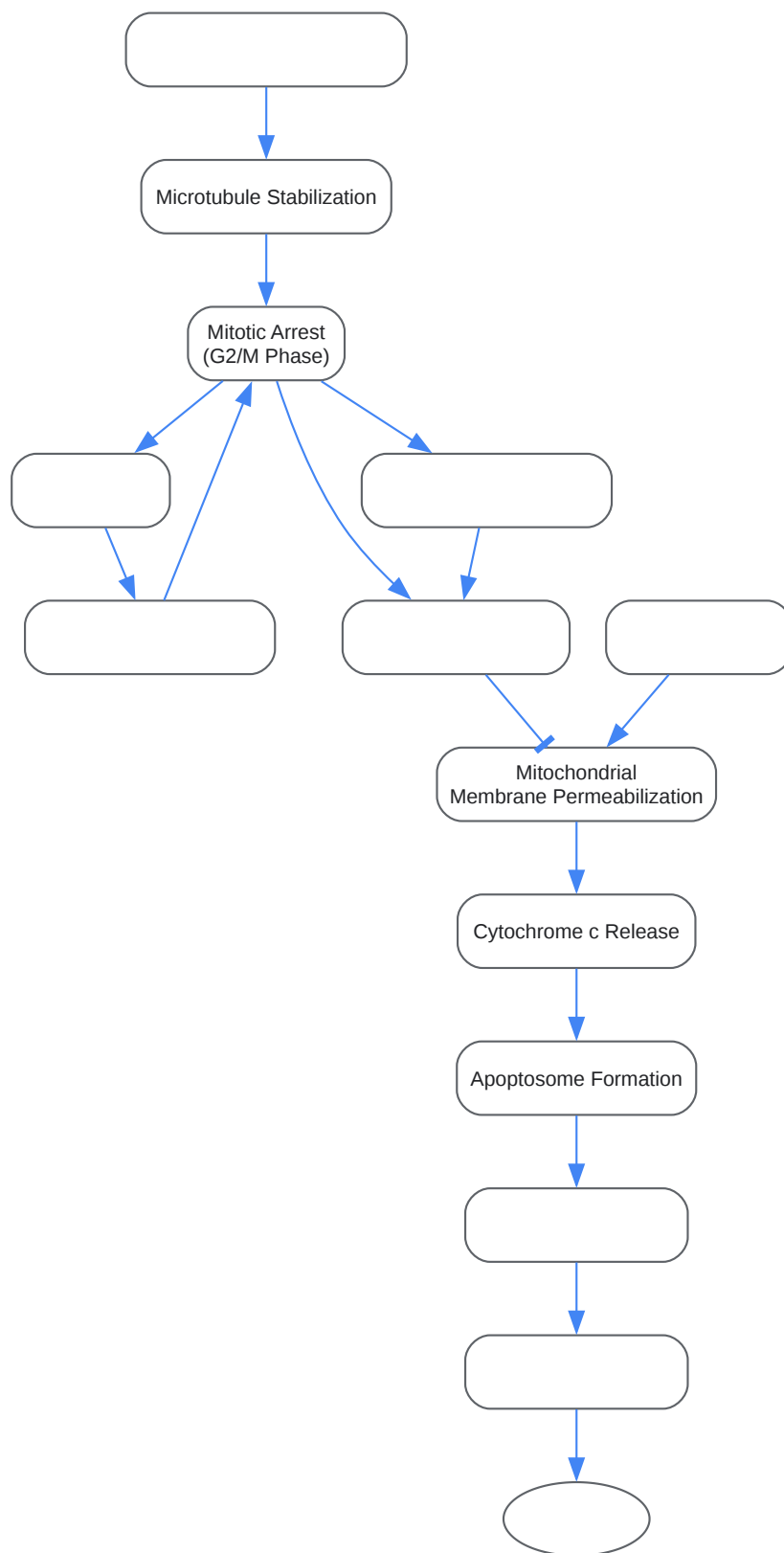
Several **taxinine** analogs have been synthesized and evaluated for their ability to reverse P-glycoprotein-mediated MDR.

Compound	Cell Line	Activity	Reference
Taxinine	KB-C2	Weak or no effect on reversing resistance to colchicine, VCR, and taxol at 10μM.	[3]
Taxinine M	KB-C2	Weak or no effect on reversing resistance to colchicine, VCR, and taxol at 10μM.	[3]
Taxinine Analog 9	KB/V	Increased intracellular rhodamine123 concentration 2.9-fold at 10 μM (compared to 1.88-fold for 10 μM verapamil).	[4]
Taxuspine C	KB-C2	Completely reversed resistance to colchicine, VCR, and taxol at 10μM.	[3]
2'-desacetoxyaustrospic atine	KB-C2	Completely reversed resistance to colchicine, VCR, and taxol at 10μM.	[3]
2-desacetoxytaxinine J	KB-C2	Completely reversed resistance to colchicine, VCR, and taxol at 10μM.	[3]

Signaling Pathways

Taxanes induce apoptosis through complex signaling cascades. While specific pathways for all **taxinine** derivatives are not fully elucidated, the general mechanism for taxanes involves the

disruption of microtubule dynamics, leading to cell cycle arrest and the activation of apoptotic pathways.



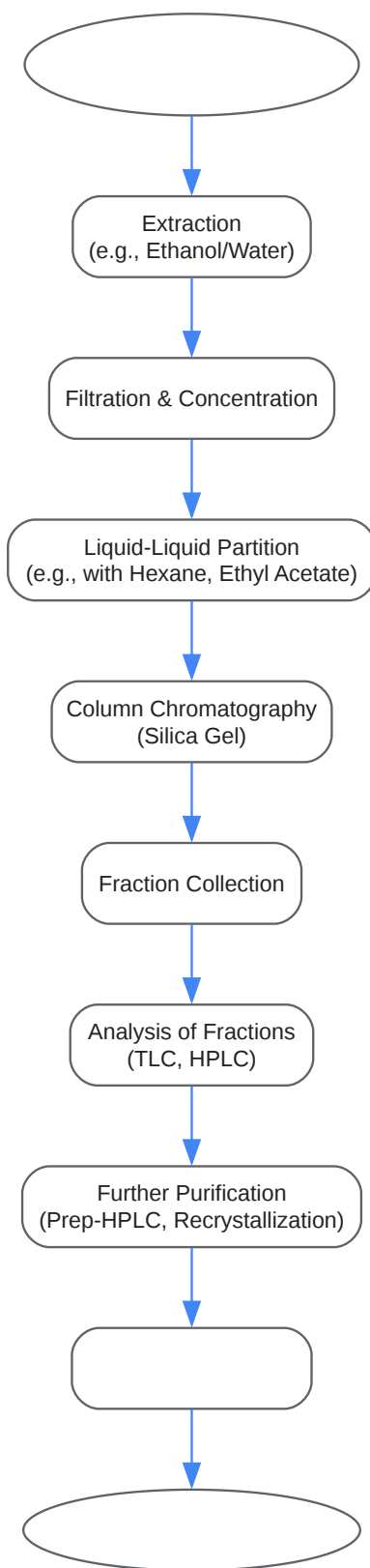
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Taxane-induced apoptosis signaling pathway.

Experimental Protocols

Isolation and Purification of Taxinines from Taxus Species

A general workflow for the isolation and purification of **taxinines** from Taxus plant material is presented below.



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Workflow for **taxinine** isolation and purification.

Protocol: UPLC-MS/MS Analysis of **Taxinines**

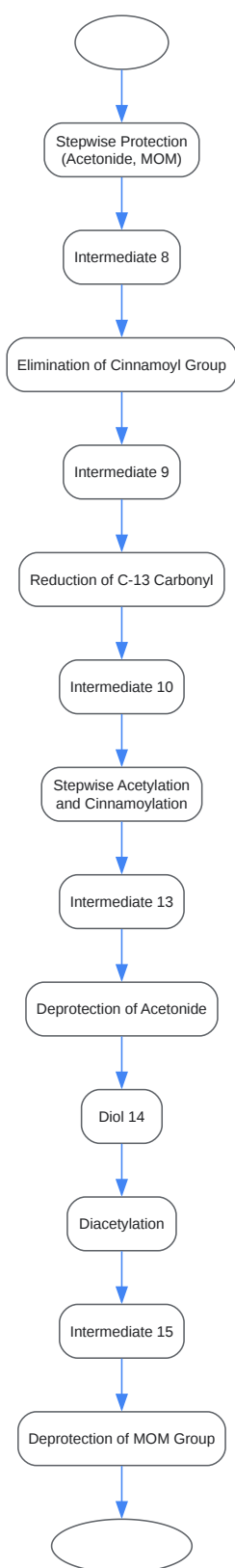
This protocol is adapted from methodologies for the quantitative analysis of taxoids in *Taxus* species.^[10]

- Sample Preparation:
 - Accurately weigh 1.0 g of powdered *Taxus* leaves.
 - Add 25 mL of 80% methanol and sonicate for 30 minutes.
 - Centrifuge the extract at 10,000 rpm for 10 minutes.
 - Filter the supernatant through a 0.22 µm membrane filter prior to UPLC-MS/MS analysis.
- Chromatographic Conditions:
 - Column: Waters Acquity UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm).
 - Mobile Phase: A) 0.1% formic acid in water; B) Acetonitrile.
 - Gradient Elution: A typical gradient might be: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B.
 - Flow Rate: 0.3 mL/min.
 - Column Temperature: 40 °C.
 - Injection Volume: 2 µL.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Scan Mode: Multiple Reaction Monitoring (MRM).
 - Capillary Voltage: 3.0 kV.
 - Source Temperature: 150 °C.

- Desolvation Temperature: 350 °C.
- Cone Gas Flow: 50 L/h.
- Desolvation Gas Flow: 600 L/h.
- MRM Transitions: Specific precursor and product ion pairs for each **taxinine** derivative of interest should be determined by infusion of individual standards.

Synthesis of Taxinine Analogs

The conversion of **taxinine** into more potent derivatives is a key strategy in taxane-based drug discovery. The following diagram illustrates the synthetic workflow for converting **taxinine** to **taxinine** NN-1, a compound with significant anticancer and MDR reversal activities.^[2]



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Synthesis of **Taxinine** NN-1 from **Taxinine**.

Protocol: Conversion of **Taxinine** to **Taxinine** NN-1 (Summary)

This protocol is a summary of the multi-step synthesis described by Kobayashi et al. (2002).[2]

- **Protection of Dihydroxyl and Hydroxyl Groups:** The 9,10-dihydroxyl group of **taxinine** is protected as an acetonide, and the 2-hydroxyl group is protected with a methoxymethyl (MOM) ether.
- **Elimination and Reduction:** The cinnamoyl group at C-5 is temporarily eliminated, followed by the reduction of the C-13 carbonyl group.
- **Acylation:** Stepwise acetylation and cinnamoylation are performed at the C-13 and C-5 positions.
- **Deprotection:** The acetonide protecting group at C-9,10 is removed.
- **Final Steps:** The resulting diol is diacetylated, and the MOM protecting group at C-2 is removed to yield **taxinine** NN-1.

Conclusion

The **taxinine** scaffold, while not as potently bioactive in its natural form as other taxanes, provides a rich platform for synthetic modification. The development of **taxinine** derivatives with significant anticancer and multidrug resistance reversal activities highlights the therapeutic potential that can be unlocked from this core structure. The experimental protocols and pathway visualizations provided in this guide are intended to equip researchers with the foundational knowledge and methodologies required to further explore and exploit the promising chemical space of the **taxinine** scaffold. Continued investigation into the structure-activity relationships and specific molecular targets of novel **taxinine** analogs will be crucial in advancing this class of compounds towards clinical applications.

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